molecular formula C27H36ClN5O6S2 B2491482 Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1321950-62-2

Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2491482
CAS No.: 1321950-62-2
M. Wt: 626.18
InChI Key: NGJLLSNISRREQJ-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H36ClN5O6S2 and its molecular weight is 626.18. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic effects. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H29N7O3SC_{25}H_{29}N_7O_3S, with a molecular weight of approximately 475.54 g/mol. It features a complex structure that includes a piperazine ring, a benzo[d]thiazole moiety, and various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit certain enzymes involved in cancer cell proliferation, particularly through the modulation of signaling pathways associated with cell growth and survival.
  • Receptor Binding : The compound has been shown to bind to various receptors, potentially influencing neurotransmitter release and other cellular processes.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins.

Neuroprotective Effects

The compound also displays neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels suggests potential applications in conditions like Alzheimer's disease.

Case Studies

  • Study on Cancer Cell Lines : A recent study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM.
    Cell LineIC50 (µM)Mechanism
    MCF-725Apoptosis induction
    A54930Cell cycle arrest
  • Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities.

Properties

IUPAC Name

ethyl 4-[4-[2-(dimethylamino)ethyl-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O6S2.ClH/c1-6-38-27(34)30-14-16-31(17-15-30)40(35,36)21-10-8-20(9-11-21)25(33)32(18-13-29(3)4)26-28-23-22(37-5)12-7-19(2)24(23)39-26;/h7-12H,6,13-18H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJLLSNISRREQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=CC(=C4S3)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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